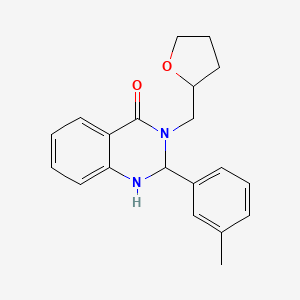
4-methyl-N-4-pyridinyl-1,2,3-thiadiazole-5-carboxamide
Descripción general
Descripción
4-methyl-N-4-pyridinyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C9H8N4OS and its molecular weight is 220.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 220.04188206 g/mol and the complexity rating of the compound is 232. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimycobacterial Activity
Research on substituted pyridines and pyrazines, which share structural features with "4-methyl-N-4-pyridinyl-1,2,3-thiadiazole-5-carboxamide," has demonstrated antimycobacterial activity against Mycobacterium tuberculosis. These compounds, including derivatives of 1,2,4-oxadiazole and thiadiazole, have been synthesized to improve lipophilicity and cellular permeability, showing varied potency in comparison to standard treatments like pyrazinamide (Gezginci, Martin, & Franzblau, 1998).
HIV-Integrase Inhibition
Derivatives of "this compound," specifically methyl 7-hydroxy[1,3]thiazolo[5,4-b]pyridin-5(4H)-one-6-carboxylates, have shown sub-micromolar enzyme inhibition activity against HIV integrase. This highlights the compound's potential as a basis for developing new antiretroviral drugs (Boros, Johns, Garvey, Koble, & Miller, 2006).
Anti-inflammatory and Antibacterial Activity
Studies involving 1,3,4-thiadiazole derivatives, which include structural motifs similar to "this compound," have found significant anti-inflammatory and antibacterial activities. These compounds, featuring pyrazole and pyrrole moieties, exhibited potent activity, suggesting their potential in developing new anti-inflammatory and antibacterial agents (Maddila, Gorle, Sampath, & Lavanya, 2016).
Fungicidal Activity
Research on N-substituted 2-methyl-4-trifluoromethyl-thiazole-5-carboxamides, which share a thematic chemical framework with the compound , demonstrated promising fungicidal activity against Pellicularia sasakii. This underlines the potential of thiadiazole derivatives in agricultural applications (Li Wei, 2012).
Propiedades
IUPAC Name |
4-methyl-N-pyridin-4-ylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS/c1-6-8(15-13-12-6)9(14)11-7-2-4-10-5-3-7/h2-5H,1H3,(H,10,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFHEVYKPBWMJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4506500.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}propanamide](/img/structure/B4506501.png)
![2-[2-(4-methoxyphenyl)-2-oxoethyl]-6-(1-naphthyl)-3(2H)-pyridazinone](/img/structure/B4506507.png)
![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B4506515.png)

![N-(2-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B4506531.png)
![8-chloro-2-isobutyryl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B4506538.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B4506554.png)
![2-[2-(allyloxy)benzoyl]-N-phenylhydrazinecarboxamide](/img/structure/B4506559.png)
![N-(1,5-dimethylhexyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B4506564.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4506566.png)

![N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4506569.png)
![N-[(1-oxo-2(1H)-phthalazinyl)acetyl]alanine](/img/structure/B4506590.png)
